molecular formula C17H16FN5O B2882982 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326817-40-6

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2882982
CAS No.: 1326817-40-6
M. Wt: 325.347
InChI Key: ITCQBCVIKAQXNB-UHFFFAOYSA-N
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Description

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
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Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H17FN4O\text{C}_{16}\text{H}_{17}\text{F}\text{N}_{4}\text{O}

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key enzymes involved in DNA replication.
  • Efficacy : In vitro studies have shown IC50 values ranging from 1.95 μM to 4.24 μM against thymidylate synthase (TS), a critical enzyme for DNA synthesis . This suggests that the compound may be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Antimicrobial Activity

The antimicrobial potential of triazole compounds is well-documented. This specific derivative has been tested against various bacterial strains:

  • Inhibition Profiles : It has shown significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .

Trypanocidal Activity

Another area of interest is the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease:

  • Research Findings : In studies evaluating trypanocidal effects, derivatives similar to this compound exhibited IC50 values as low as 0.21 µM against trypomastigotes, demonstrating potent activity compared to traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can significantly influence their efficacy:

  • Fluorination : The presence of fluorine in the structure enhances lipophilicity and may improve bioavailability.
  • Pyridine Substitution : The pyridine moiety contributes to increased interaction with biological targets, enhancing its pharmacological profile .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that modifications in the triazole structure led to enhanced cytotoxicity compared to unmodified compounds.
  • Antimicrobial Tests : Clinical isolates of S. aureus were treated with varying concentrations of this compound, resulting in a dose-dependent inhibition pattern.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerThymidylate Synthase1.95 - 4.24
AntimicrobialE. coliMIC not specified
AntimicrobialS. aureusMIC not specified
TrypanocidalT. cruzi0.21

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-14(18)7-5-8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-3-4-9-19-13/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQBCVIKAQXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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